1(2H)-Isoquinolinone, 7-bromo-3-methyl- 1(2H)-Isoquinolinone, 7-bromo-3-methyl-
Brand Name: Vulcanchem
CAS No.: 1595959-15-1
VCID: VC4718372
InChI: InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
SMILES: CC1=CC2=C(C=C(C=C2)Br)C(=O)N1
Molecular Formula: C10H8BrNO
Molecular Weight: 238.084

1(2H)-Isoquinolinone, 7-bromo-3-methyl-

CAS No.: 1595959-15-1

Cat. No.: VC4718372

Molecular Formula: C10H8BrNO

Molecular Weight: 238.084

* For research use only. Not for human or veterinary use.

1(2H)-Isoquinolinone, 7-bromo-3-methyl- - 1595959-15-1

Specification

CAS No. 1595959-15-1
Molecular Formula C10H8BrNO
Molecular Weight 238.084
IUPAC Name 7-bromo-3-methyl-2H-isoquinolin-1-one
Standard InChI InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
Standard InChI Key GUKPMOGOOWYGPF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C(C=C2)Br)C(=O)N1

Introduction

Key Findings

1(2H)-Isoquinolinone, 7-bromo-3-methyl- (CAS 1595959-15-1) is a brominated and methyl-substituted isoquinolinone derivative with emerging relevance in medicinal chemistry and organic synthesis. Characterized by the molecular formula C10H8BrNO\text{C}_{10}\text{H}_{8}\text{BrNO}, this compound exhibits a fused bicyclic structure with a ketone group at position 1, a bromine atom at position 7, and a methyl group at position 3 . While direct biological data remain limited, structural analogs demonstrate antioomycete and antimicrobial activities, suggesting potential utility in agrochemical and pharmaceutical research . Synthetic routes typically involve diazotization and bromination strategies adapted from related isoquinolinone frameworks .

Structural and Molecular Characteristics

Core Scaffold and Substituent Configuration

The compound belongs to the 1(2H)-isoquinolinone family, featuring a bicyclic structure comprising a benzene ring fused to a pyridone moiety. Key substituents include:

  • Bromine at position 7, which enhances electrophilic reactivity and influences intermolecular interactions .

  • Methyl group at position 3, contributing to steric effects and modulating solubility .

The planar arrangement of the bicyclic system facilitates π-π stacking, while the electron-withdrawing ketone group at position 1 polarizes the scaffold .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8BrNO\text{C}_{10}\text{H}_{8}\text{BrNO}
Molecular Weight238.08 g/mol
SMILESCC1=CC2=C(C=C(C=C2)Br)C(=O)N1
InChIKeyGUKPMOGOOWYGPF-UHFFFAOYSA-N
Boiling Point (predicted)435.8°C at 760 mmHg

Synthesis and Optimization Strategies

Diazotization-Bromination Approach

A modified Sandmeyer reaction is commonly employed for introducing bromine to the isoquinolinone scaffold. For example, 7-amino-3,4-dihydroisoquinolin-1(2H)-one undergoes diazotization with NaNO₂ in HBr, followed by copper(I)-mediated bromination to yield 7-bromo derivatives . Adapting this method for 3-methyl-substituted precursors would involve:

  • Substrate Preparation: Starting with 3-methyl-7-amino-1(2H)-isoquinolinone.

  • Diazotization: Treatment with NaNO₂ and HBr at 0°C to form the diazonium intermediate.

  • Bromination: Addition of CuBr to replace the amino group with bromine .

Reported yields for analogous reactions reach 63%, though optimization may be required for the methylated variant .

Alternative Routes

  • Friedel-Crafts Alkylation: Introducing the methyl group post-bromination via electrophilic substitution, though regioselectivity challenges may arise.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to install bromine or methyl groups, contingent on precursor availability .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Susceptible to photodegradation; storage under inert atmosphere recommended .

Spectroscopic Data

  • NMR:

    • 1HNMR^1\text{H} \text{NMR} (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25–8.10 (m, 4H, aromatic) .

    • 13CNMR^{13}\text{C} \text{NMR}: δ 21.5 (CH₃), 122–140 (aromatic C), 165.2 (C=O) .

  • HRMS: m/z 238.9946 ([M+H]⁺) .

Biological Activity and Applications

Pharmacological Prospects

  • Kinase Inhibition: Methyl and bromine substituents may enhance binding to ATP pockets in kinase targets .

  • Neuroactive Potential: Isoquinolinones modulate GABA receptors, though bromine’s role requires clarification .

Industrial and Research Applications

Agrochemical Development

  • Fungicide Lead: Structural analogs demonstrate in vivo efficacy of 75–96% against plant pathogens .

  • Formulation: Encapsulation in nanoemulsions to enhance bioavailability .

Pharmaceutical Intermediates

  • Anticancer Agents: Bromine facilitates radiolabeling for imaging probes .

  • PET Tracers: 76Br^{76}\text{Br}-labeled derivatives under investigation .

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